![molecular formula C16H23NO B14680758 N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The intricate structure of this compound makes it a subject of study for understanding molecular interactions and developing new materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide typically involves the reaction of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.
化学反应分析
Types of Reactions: N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its stability and reactivity make it a candidate for various pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the enhancement of material performance and functionality.
作用机制
The mechanism of action of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
相似化合物的比较
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: A precursor in the synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide.
N-(1-naphthyl)acetamide: Known for its use in various chemical reactions and biological studies.
N,N-dimethylacetamide: Widely used as a solvent and reagent in organic synthesis.
Uniqueness: this compound stands out due to its highly strained pentacyclic structure, which imparts unique chemical and physical properties. This structural complexity makes it a valuable compound for studying molecular interactions and developing new materials with enhanced performance.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3,(H,17,18) |
InChI 键 |
XADNPTMHMQGTJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC12CC3CC4C1CC5CC4C(C3)C2C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
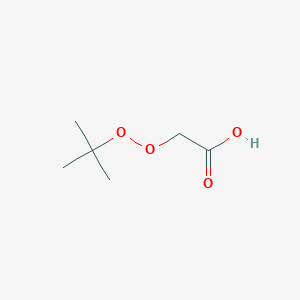
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

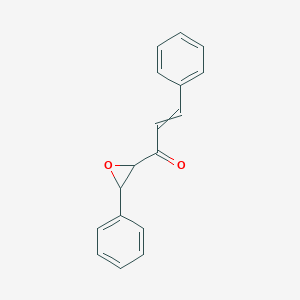

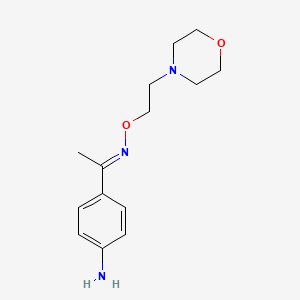


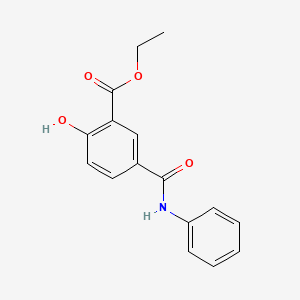
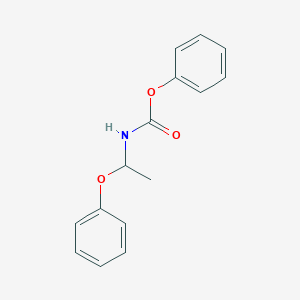
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

